N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-20-3-1-2-19-16-10-14(12-24(19)20)11-23(13-16)29(27,28)18-8-6-17(7-9-18)22-21(26)15-4-5-15/h1-3,6-9,14-16H,4-5,10-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXWAEHROPFJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related structures from the evidence, focusing on core heterocycles, substituents, and functional groups.
Core Heterocyclic Systems
- Structural Implications: The target compound’s diazocin core is distinct from the benzo[e][1,4]oxazepin () or imidazo[1,2-a]pyridine () systems, which may confer unique conformational or electronic properties. Diazocin systems are less common in drug discovery but may offer novel binding modes due to their fused bicyclic architecture. The sulfonyl group in the target compound is analogous to methanesulfonamide groups in ’s derivatives, both acting as polar linkers. However, the sulfonyl’s stronger electron-withdrawing nature may enhance stability or modulate solubility compared to sulfonamides . The cyclopropanecarboxamide in the target compound contrasts with the simpler carboxamide in ’s cyclopropane derivative. The cyclopropane ring’s strain may increase metabolic resistance or influence steric interactions .
Substituent Effects
Aromatic Substituents :
- The para-substituted phenyl group in the target compound is analogous to the 4-nitrophenyl group in ’s imidazo[1,2-a]pyridine derivative. Electron-withdrawing groups (e.g., nitro, sulfonyl) may enhance π-π stacking or dipole interactions in target binding .
- ’s compounds feature methanesulfonamide groups at meta or para positions on phenyl rings, suggesting positional flexibility for optimizing activity .
- Hydrogen-Bonding Capacity: The cyclopropanecarboxamide provides both hydrogen-bond donor (N–H) and acceptor (C=O) groups, similar to the methanesulfonamide in ’s derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
